molecular formula C8H5ClS B105630 4-Chlorobenzo[b]thiophene CAS No. 66490-33-3

4-Chlorobenzo[b]thiophene

Cat. No. B105630
CAS RN: 66490-33-3
M. Wt: 168.64 g/mol
InChI Key: YGYUMNQONHLLNC-UHFFFAOYSA-N
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Patent
US09206169B2

Procedure details

A mixture of 2-carboxy-4-chlorobenzo[b]thiophene (7.24 g), quinoline (36 ml), and copper powder (1.45 g) was stirred at 145 to 155° C. for 1 hour. After the mixture was allowed to cool to room temperature, the mixture was diluted with diisopropyl ether (145 ml), and insoluble materials were removed by filtration. The filtrate was washed with dilute hydrochloric acid (40 ml of 35% concentrated hydrochloric acid+200 ml of cold water) and with water, then dried over magnesium sulfate, and concentrated. A trace amount of precipitates was further removed from the concentrate by filtration to obtain 4-chlorobenzo[b]thiophene.
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([Cl:13])[C:6]=2[CH:5]=1)(O)=O.N1C2C(=CC=CC=2)C=CC=1>C(OC(C)C)(C)C.[Cu]>[Cl:13][C:12]1[C:6]2[CH:5]=[CH:4][S:8][C:7]=2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
C(=O)(O)C1=CC2=C(S1)C=CC=C2Cl
Name
Quantity
36 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
1.45 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
145 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 145 to 155° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with dilute hydrochloric acid (40 ml of 35% concentrated hydrochloric acid+200 ml of cold water) and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A trace amount of precipitates
CUSTOM
Type
CUSTOM
Details
was further removed from the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=CC=2SC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.